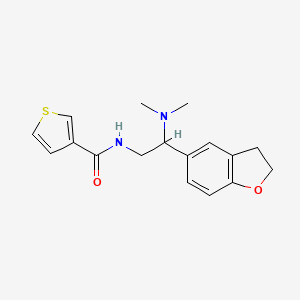
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and neuropharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N2O4S, with a molecular weight of 404.5 g/mol. The structure features a thiophene ring, a dihydrobenzofuran moiety, and a dimethylamino group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O4S |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1428380-18-0 |
Anticancer Properties
Recent studies have evaluated the anticancer activity of compounds related to dihydrobenzofuran derivatives. For instance, a series of dihydrobenzofuran lignans demonstrated significant cytotoxic effects against various human cancer cell lines. In particular, compounds with similar structures showed promising results in inhibiting tumor growth, especially in leukemia and breast cancer cell lines .
Case Study:
A study assessed the biological activity of several dihydrobenzofuran derivatives, including those with modifications akin to this compound. The average GI(50) value (the concentration required for 50% growth inhibition) was notably low for some derivatives, indicating high potency against cancer cells. For example, one derivative had a GI(50) value of less than 10 nM against breast cancer cell lines .
The proposed mechanism involves the inhibition of tubulin polymerization, a critical process in mitosis. Compounds similar to this compound have been shown to interact weakly at the colchicine binding site of tubulin, leading to disrupted mitotic spindle formation and subsequent cell death .
Neuropharmacological Effects
In addition to anticancer activity, compounds derived from thiophene and benzofuran structures have been investigated for their neuropharmacological effects. Some studies suggest that these compounds may exhibit activity as serotonin reuptake inhibitors or have effects on neurotransmitter modulation . This potential opens avenues for exploring their use in treating neurodegenerative diseases or mood disorders.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-19(2)15(10-18-17(20)14-6-8-22-11-14)12-3-4-16-13(9-12)5-7-21-16/h3-4,6,8-9,11,15H,5,7,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQXUOQLRFVBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CSC=C1)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














